molecular formula C11H13NOS B14353110 2H-1,4-Benzothiazin-3(4H)-one, 2-propyl- CAS No. 91132-38-6

2H-1,4-Benzothiazin-3(4H)-one, 2-propyl-

Cat. No.: B14353110
CAS No.: 91132-38-6
M. Wt: 207.29 g/mol
InChI Key: HYPGKVVWNUUUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,4-Benzothiazin-3(4H)-one is a heterocyclic compound featuring a fused benzene-thiazine ring system. The 2-propyl derivative (2-propyl-2H-1,4-benzothiazin-3(4H)-one) is characterized by a propyl substituent at the 2-position of the thiazine ring. This modification influences both its physicochemical properties and biological activity.

The 2H-1,4-benzothiazin-3(4H)-one scaffold is of significant pharmacological interest. Derivatives exhibit diverse bioactivities, including monoamine oxidase (MAO) inhibition, antifungal effects, and calcium/calmodulin antagonism .

Q & A

Basic Question: What are the established synthetic routes for 2-propyl-2H-1,4-benzothiazin-3(4H)-one, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via cyclization reactions of substituted aniline precursors. For example, Shridhar et al. (1982) developed a general method for benzothiazinones by reacting 2-aminothiophenol derivatives with propyl-substituted ketones under acidic conditions . Purity optimization involves techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Monitoring reaction progress via TLC and confirming purity through HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Basic Question: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., propyl group integration at δ 0.8–1.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 237.0822) .
  • X-ray Crystallography : Resolve crystal structure (monoclinic P21_1/c space group) to confirm stereochemistry, as demonstrated in related benzothiazinone derivatives .

Advanced Question: How can researchers design experiments to evaluate the antifungal mechanism of 2-propyl-2H-1,4-benzothiazin-3(4H)-one?

Methodological Answer:

  • In Vitro Assays : Use broth microdilution (CLSI M38-A2 guidelines) against Candida spp. and Aspergillus spp., with MIC/MFC endpoints .
  • Enzyme Inhibition Studies : Test inhibition of fungal lanosterol 14α-demethylase (CYP51) via UV-Vis spectroscopy using ketoconazole as a control .
  • In Silico Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities to CYP51 active sites .

Advanced Question: How should contradictory data on biological activity across studies be analyzed?

Methodological Answer:
Contradictions often arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC) and replicate assays across multiple labs .
  • Structural Analogues : Compare substituent effects (e.g., 2-propyl vs. 2-benzoyl derivatives) via SAR studies .
  • Assay Conditions : Control pH, temperature, and solvent (DMSO vs. ethanol) to minimize variability .

Advanced Question: What theoretical frameworks guide the study of this compound’s reactivity and interactions?

Methodological Answer:

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites using Gaussian 09 .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with fungal CYP51) in explicit solvent models (GROMACS) .
  • QSAR Models : Corrogate substituent effects (e.g., propyl chain length) with bioactivity using partial least squares regression .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Photodegradation : Expose to UV light (254 nm) and analyze degradation products via LC-MS .
  • pH Stability : Incubate in buffers (pH 3–9) and quantify intact compound using UV spectroscopy (λ = 280 nm) .

Advanced Question: How can computational modeling be integrated into experimental workflows for derivative design?

Methodological Answer:

  • Virtual Screening : Use COMSOL Multiphysics to simulate reaction kinetics for novel derivatives (e.g., 2-alkyl vs. 2-aryl substitutions) .
  • Machine Learning : Train models (e.g., random forests) on existing bioactivity data to prioritize synthetic targets .
  • Multi-scale Modeling : Combine DFT (electronic structure) and CFD (fluid dynamics) to optimize solvent systems for large-scale synthesis .

Advanced Question: What methodological challenges arise in purifying this compound, and how are they addressed?

Methodological Answer:

  • Byproduct Removal : Use preparative HPLC (XBridge C18, 5 µm) with gradient elution to separate isomers .
  • Crystallization Optimization : Screen solvents (e.g., acetone/water vs. methanol) to improve crystal yield and morphology .
  • Membrane Technologies : Employ nanofiltration (50 kDa MWCO) to concentrate crude extracts while removing low-MW impurities .

Basic Question: How can researchers formulate a hypothesis-driven proposal for studying this compound’s unexplored properties?

Methodological Answer:

  • Literature Gaps : Identify understudied areas (e.g., anti-inflammatory potential) via systematic reviews (PRISMA guidelines) .
  • Pilot Studies : Conduct preliminary cytotoxicity assays (MTT on HEK293 cells) to justify funding for mechanistic studies .
  • Interdisciplinary Collaboration : Partner with computational chemists to prioritize high-impact derivatives .

Advanced Question: What strategies validate the compound’s target engagement in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Use click chemistry (alkyne-tagged probes) to pull down target proteins from fungal lysates .
  • Fluorescence Imaging : Label the compound with BODIPY tags to track cellular localization in C. albicans biofilms .
  • CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. CYP51-knockout strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Derivatives of 2H-1,4-Benzothiazin-3(4H)-one and Their Properties

Compound Substituent(s) Biological Activity/Notes Reference
7-hydroxy-2H-1,4-benzothiazin-3(4H)-one 7-hydroxy MAO-B inhibitor (IC₅₀ = 4.20 µM)
6-Bromo-2-methyl-2H-1,4-benzothiazin-3(4H)-one 6-bromo, 2-methyl Increased steric bulk; antifungal potential
6-(Trifluoromethyl)-1,1-dioxide 6-CF₃, 1,1-dioxide Enhanced electron-withdrawing effects
2-(Piperazinylalkyl) derivatives 2-piperazinylalkyl Calmodulin antagonism; antihypertensive
2-Propyl-2H-1,4-benzothiazin-3(4H)-one 2-propyl Hypothesized improved lipophilicity Inferred

Key Observations :

  • Electron-withdrawing groups (e.g., 6-CF₃, 1,1-dioxide) enhance stability and may influence binding to enzymatic targets .
  • Hydrophilic substituents (e.g., 7-hydroxy) improve solubility but may reduce blood-brain barrier penetration, as seen in MAO-B inhibition studies .
  • Alkyl chain length : Longer chains (e.g., propyl vs. methyl) likely increase lipophilicity, which could enhance antifungal or CNS-targeted activity, as observed in fluconazole analogs .

Physicochemical Properties

  • Solubility : Methyl and hydroxy derivatives are more water-soluble than alkylated analogs (e.g., propyl), which may require formulation adjustments for bioavailability.
  • Stability : Electron-deficient derivatives (e.g., 1,1-dioxides) exhibit greater oxidative stability, whereas alkylated variants may be prone to metabolic oxidation .

Properties

CAS No.

91132-38-6

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-propyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C11H13NOS/c1-2-5-10-11(13)12-8-6-3-4-7-9(8)14-10/h3-4,6-7,10H,2,5H2,1H3,(H,12,13)

InChI Key

HYPGKVVWNUUUIP-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.